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molecular formula C5H11ClN2O2 B1283774 Ethyl 3-amino-3-iminopropanoate hydrochloride CAS No. 57508-48-2

Ethyl 3-amino-3-iminopropanoate hydrochloride

Cat. No. B1283774
M. Wt: 166.6 g/mol
InChI Key: VOHFLYOSVGWQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390805B2

Procedure details

A mixture of 42.53 g (0.255 mol) carbamimidoyl-acetic acid ethyl ester hydrochloride in 70 ml absolute ethanol is treated at 0 to 5° C. with 95.3 ml of a 21% sodium ethoxide solution in ethanol (0.255 mol) and stirred 5 min at 0 to 5° C. 4-Bromoacetyl-benzonitrile (28.6 g, 0.128 mol) is then added in portions over 20 min at 0 to 5° C. Stirring is continued at this temperature for 5 min then the ice bath is removed and the yellow suspension is stirred over night at RT. The solid is filtered off, washed with ethanol and ether and re-suspended in 450 ml actonitrile. The mixture is heated for 5 min under reflux, filtered while still hot and then cooled in an ice bath. The title compound is collected by succion and dried. Flash chromatography (dichtoromethane/ethyl acetate mixture) of the mother liquors gives an additional crop of the title compound as a yellow solid; m.p. 228-229° C.; MS-ES+: (M+H)+=254.
Quantity
42.53 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.255 mol
Type
solvent
Reaction Step Two
Quantity
28.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:10])[CH2:6][C:7](=[NH:9])[NH2:8])[CH3:3].[O-]CC.[Na+].Br[CH2:16][C:17]([C:19]1[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=1)=O>C(O)C>[CH2:2]([O:4][C:5]([C:6]1[CH:16]=[C:17]([C:19]2[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=2)[NH:9][C:7]=1[NH2:8])=[O:10])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
42.53 g
Type
reactant
Smiles
Cl.C(C)OC(CC(N)=N)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0.255 mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
28.6 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C#N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred 5 min at 0 to 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued at this temperature for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the ice bath is removed
STIRRING
Type
STIRRING
Details
the yellow suspension is stirred over night at RT
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with ethanol and ether
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filtered while still hot and
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The title compound is collected by succion
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(=C1)C1=CC=C(C=C1)C#N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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